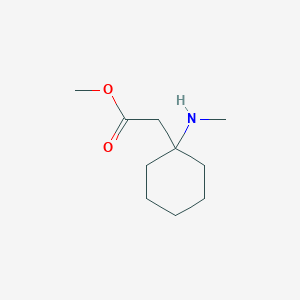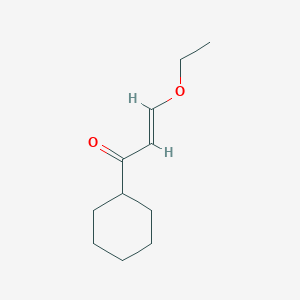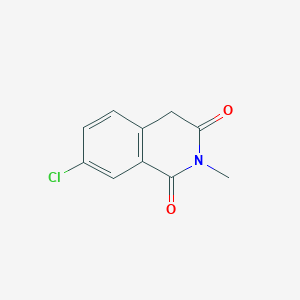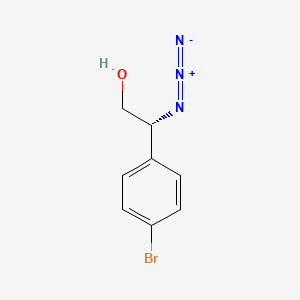![molecular formula C12H20N2O5 B13637003 2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}aceticacid](/img/structure/B13637003.png)
2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions. This compound is significant in various fields, including chemistry, biology, and medicine, due to its versatile applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid typically involves the protection of an amine group with the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include using acetonitrile solution with 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
In industrial settings, the protection of amines with the Boc group can be achieved through various methods, including:
- Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
- Heating a mixture of the amine and di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to remove the Boc group and obtain the free amine.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine .
Applications De Recherche Scientifique
2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid involves the protection of amine groups through the formation of a carbamate linkage. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid include:
N-tert-Butoxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
N-tert-Butoxycarbonyl-protected amines: Similar to the target compound, these amines are protected with the Boc group for use in various organic synthesis applications.
Uniqueness
The uniqueness of 2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid lies in its specific structure, which includes a diazepane ring and an acetic acid moiety. This structure provides unique reactivity and stability, making it suitable for specific synthetic applications that require selective protection and deprotection of amine groups .
Propriétés
Formule moléculaire |
C12H20N2O5 |
|---|---|
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-1,4-diazepan-1-yl]acetic acid |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-5-4-9(15)14(7-6-13)8-10(16)17/h4-8H2,1-3H3,(H,16,17) |
Clé InChI |
RWJMIOBUZWMQBG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(=O)N(CC1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B13636971.png)





